1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea
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Overview
Description
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea is a chemical compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, which is fused with a tetrahydroquinazoline moiety and a phenylthiourea group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea typically involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with phenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: The amino group in the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.
4-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl-(3,4-dimethoxyphenyl)methanone: Contains a piperazine ring and a methanone group.
Uniqueness
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXTRYAYNIKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)NC(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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